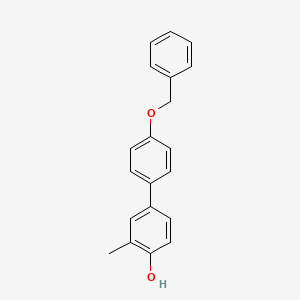

4-(4-Benzyloxyphenyl)-2-methylphenol

Description

4-(4-Benzyloxyphenyl)-2-methylphenol (CAS: 1261942-62-4) is a phenolic compound featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of one phenyl ring and a methyl group (-CH₃) at the ortho position of the adjacent phenol moiety. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity due to the benzyloxy group and hydrogen-bonding capacity from the hydroxyl group. The compound is synthesized via methods involving protective group strategies, as seen in analogs like PBP-C2 and PBP-C4 (), and is typically purified using chromatographic techniques ().

Properties

IUPAC Name |

2-methyl-4-(4-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13,21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJYGJDDTZNRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684058 | |

| Record name | 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-62-4 | |

| Record name | 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyloxyphenyl)-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Benzyloxyphenyl)-2-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-2-methylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkoxy Chain Variants

Compounds with varying alkoxy chain lengths on the phenyl ring (Table 1) highlight the impact of substituent hydrophobicity on biological activity. For example:

- PBP-C2 (4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol): Shorter ethoxy chain (C2) yields 16% synthetic yield ().

- PBP-C12 (4-[4-(4-n-Dodecyloxy-3-methylphenyl)heptan-4-yl]-2-methylphenol): Longer dodecyloxy chain (C12) reduces yield to 33%, suggesting steric challenges ().

Table 1: Alkoxy Chain Variants

| Compound | Alkoxy Chain | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|

| PBP-C2 | Ethoxy (C2) | 16 | Moderate hydrophobicity | |

| PBP-C12 | Dodecyloxy (C12) | 33 | High hydrophobicity, steric bulk |

These analogs are designed as selective estrogen receptor degradation (SERD) inducers, where longer chains may enhance membrane permeability but reduce synthetic efficiency.

Benzyloxyphenyl Derivatives with Alternative Substituents

Positional Isomers

- 2-(4-Benzyloxyphenyl)phenol (CAS: 889951-05-7): The hydroxyl and benzyloxy groups are on adjacent phenyl rings, differing in substitution pattern compared to the target compound. This isomer shows 97% purity ().

Halogenated Derivatives

- Reported yield: 19% ().

Table 2: Substituent Effects on Bioactivity

Core Structure Modifications

Pyrrole-Containing Analogs

Compounds like 4-[5-Methyl-1-(4-nonyloxyphenethyl)-1H-pyrrol-2-yl]phenol (Yield: 96.6%, ) replace the phenol core with a pyrrole ring, shifting activity toward tyrosine phosphatase inhibition (). These derivatives demonstrate the importance of heterocyclic cores in modulating target specificity.

Benzophenone Derivatives

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () replaces the benzyloxy group with a fluorophenyl ketone, enhancing antifungal activity due to increased electron-withdrawing effects and crystallinity.

Ester and Ether Derivatives

- Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester (CAS: 794564-07-1): Converts the phenol to an ester, drastically increasing hydrophobicity for use in thermal inks ().

Biological Activity

4-(4-Benzyloxyphenyl)-2-methylphenol, often referred to as a benzyloxy derivative of methylphenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of 4-(4-Benzyloxyphenyl)-2-methylphenol can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : Approximately 278.34 g/mol

This compound features a phenolic hydroxyl group, which is crucial for its biological activity, particularly in antioxidant and anti-inflammatory responses.

Antioxidant Activity

Research indicates that 4-(4-Benzyloxyphenyl)-2-methylphenol exhibits significant antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals effectively, reducing oxidative stress in biological systems. A study demonstrated that this compound could inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anticancer Potential

The anticancer activity of this compound has been evaluated in various studies. It has shown potential in inducing apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanisms involve the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators.

Case Study: Cytotoxicity Evaluation

In a comparative analysis involving several phenolic compounds, 4-(4-Benzyloxyphenyl)-2-methylphenol exhibited substantial cytotoxicity against cancer cell lines with IC50 values indicating its potency as an anticancer agent. The structure-activity relationship (SAR) suggested that the substitution pattern on the phenolic ring is critical for enhancing its anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines. It modulates pathways involving nuclear factor kappa B (NF-κB) and reduces the expression of cyclooxygenase-2 (COX-2), thereby alleviating inflammation in various models.

Antimicrobial Activity

Some studies have reported the antimicrobial effects of 4-(4-Benzyloxyphenyl)-2-methylphenol against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis; modulation of cell cycle | |

| Anti-inflammatory | Inhibition of NF-κB and COX-2 | |

| Antimicrobial | Disruption of bacterial cell membranes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.